molecular formula C11H14BrN B1275789 2-(4-Bromophenyl)piperidine CAS No. 383128-14-1

2-(4-Bromophenyl)piperidine

Cat. No.: B1275789
CAS No.: 383128-14-1
M. Wt: 240.14 g/mol
InChI Key: GHEZGFYJGORZRD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)piperidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Structural Analysis and Crystallography

In the field of crystallography, derivatives of 2-(4-Bromophenyl)piperidine have been studied for their conformational and intermolecular interaction properties. For example, Kumar et al. (2010) investigated a compound where the piperidine group adopts an envelope conformation, showing significant intermolecular interactions such as π–π interactions and short Br⋯Br contacts (Kumar et al., 2010).

2. Chiral Separation and Resolution

The compounds related to this compound have been used in chiral separation and resolution studies. Ali et al. (2016) demonstrated the enantiomeric resolution of such compounds using a Chiralpak IA column, highlighting the role of hydrogen bonding and π–π interactions in chiral resolution (Ali et al., 2016).

3. Analytical Chemistry and Drug Analysis

In analytical chemistry, derivatives of this compound have been applied in the development of methods for drug analysis. Florou et al. (2022) reported a method for determining brorphine in oral fluid using fabric phase sorptive extraction and liquid chromatography–tandem mass spectrometry (Florou et al., 2022).

Mechanism of Action

While the specific mechanism of action for “2-(4-Bromophenyl)piperidine” is not mentioned in the search results, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Safety and Hazards

The safety information for “2-(4-Bromophenyl)piperidine” includes the following hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.

Properties

IUPAC Name

2-(4-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEZGFYJGORZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402048
Record name 2-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-14-1
Record name 2-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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